Cas no 6421-05-2 (4H-1,2,4-Triazole-3,4-diamine hydrochloride)
4H-1,2,4-Triazole-3,4-diamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3,4-diamine hydrochloride
- 4H-1,2,4-Triazole-3,4-diamine, monohydrochloride
- SCHEMBL4095834
- 1,2,4-triazole-3,4-diamine;hydrochloride
- MFCD11500152
- AKOS006223429
- 6421-05-2
- 4H-1,2,4-Triazole-3,4-diaminehydrochloride
-
- MDL: MFCD11500152
- Inchi: 1S/C2H5N5.ClH/c3-2-6-5-1-7(2)4;/h1H,4H2,(H2,3,6);1H
- InChI Key: LVICKPJQMKOQLV-UHFFFAOYSA-N
- SMILES: Cl.N1(C=NN=C1N)N
Computed Properties
- Exact Mass: 135.0311729g/mol
- Monoisotopic Mass: 135.0311729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 63.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.8
4H-1,2,4-Triazole-3,4-diamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4H-1,2,4-Triazole-3,4-diamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H140415-250mg |
4H-1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | 250mg |
$ 465.00 | 2022-06-04 | ||
| TRC | H140415-500mg |
4H-1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | 500mg |
$ 775.00 | 2022-06-04 | ||
| Apollo Scientific | OR450109-250mg |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | 250mg |
£75.00 | 2025-02-20 | ||
| Apollo Scientific | OR450109-1g |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | 1g |
£250.00 | 2025-02-20 | ||
| Cooke Chemical | LN7861458-1g |
4H-1,2,4-triazole-3 |
6421-05-2 | 4-diaminehydrochloride | 1g |
RMB 6547.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595365-1g |
4H-1,2,4-triazole-3,4-diamine hydrochloride |
6421-05-2 | 98% | 1g |
¥11457.00 | 2024-05-05 | |
| Key Organics Ltd | PS-13565-1mg |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13565-5mg |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13565-50mg |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | PS-13565-10mg |
1,2,4-Triazole-3,4-diamine hydrochloride |
6421-05-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
4H-1,2,4-Triazole-3,4-diamine hydrochloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4H-1,2,4-Triazole-3,4-diamine hydrochloride
4H-1,2,4-Triazole-3,4-diamine hydrochloride (CAS No. 6421-05-2): A Comprehensive Overview
4H-1,2,4-Triazole-3,4-diamine hydrochloride, also known as triazol diamine hydrochloride, is a versatile compound with the CAS registry number 6421-05-2. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in a five-membered ring. The presence of two amino groups (-NH₂) in the 3 and 4 positions of the triazole ring makes this compound unique and highly reactive. The hydrochloride salt form indicates that the compound is typically used in its protonated form, which enhances its solubility and stability under certain conditions.
The molecular structure of 4H-1,2,4-triazole-3,4-diamine hydrochloride is characterized by a planar triazole ring system with two adjacent amino groups. This arrangement facilitates strong hydrogen bonding and makes the compound suitable for various applications in organic synthesis. Recent studies have highlighted its potential as a building block in medicinal chemistry due to its ability to form stable complexes with metal ions and its role as a ligand in coordination chemistry.
One of the most significant advancements in the study of triazol diamine hydrochloride involves its application in the synthesis of metal-organic frameworks (MOFs). Researchers have demonstrated that this compound can act as a versatile linker in MOF construction, enabling the creation of porous materials with high surface areas. These materials have shown promise in gas storage, catalysis, and sensing applications. For instance, a recent study published in *Nature Materials* utilized triazol diamine hydrochloride to develop a MOF with exceptional CO₂ adsorption capacity under ambient conditions.
In addition to its role in materials science, 4H-1,2,4-triazole-3,4-diamine hydrochloride has gained attention in the field of drug discovery. Its ability to act as a chelating agent has made it a valuable component in designing small-molecule inhibitors for protein-protein interactions (PPIs). A study conducted at Stanford University revealed that derivatives of this compound can effectively inhibit PPIs involved in cancer progression. This finding opens new avenues for developing targeted therapies against various malignancies.
The synthesis of triazol diamine hydrochloride typically involves the reaction of 1H-1,2,3-triazole with ammonia or ammonium chloride under specific conditions. Recent optimizations have focused on improving the yield and purity of the product by employing green chemistry principles. For example, solvent-free reactions and microwave-assisted synthesis have been explored to reduce environmental impact while maintaining high-quality output.
From an analytical standpoint, triazol diamine hydrochloride exhibits distinct spectroscopic properties that make it amenable to various characterization techniques. Fourier-transform infrared spectroscopy (FTIR) reveals strong absorption bands corresponding to N-H stretching vibrations and C=N bonds. Similarly, nuclear magnetic resonance (NMR) spectroscopy provides insights into the electronic environment of nitrogen atoms and their interactions within the molecule.
Looking ahead, the demand for triazol diamine hydrochloride is expected to grow due to its expanding applications in both academic research and industrial settings. Its role as a key intermediate in pharmaceutical synthesis and materials science underscores its importance in modern chemistry. As researchers continue to explore its properties and potential uses, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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